![molecular formula C13H18N2S B5723562 N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide](/img/structure/B5723562.png)
N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide, also known as DPT or diphenylthiourea, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to act as a thiourea derivative that can bind to various proteins and enzymes in the body. This binding can alter the activity of these proteins and enzymes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. It has also been shown to have potential applications in the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide in scientific research is its ability to bind to various proteins and enzymes, making it a valuable tool for studying the mechanism of action of these biological processes. However, there are also limitations to its use, including potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for studying various biological processes. Additionally, there is potential for the development of new derivatives of N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide with improved properties and applications.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3,5-dimethylaniline with carbon disulfide to form 3,5-dimethylphenyl isothiocyanate, which is then reacted with ammonia to form the final product. The reaction is typically carried out under basic conditions and can be optimized to yield high purity N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-pyrrolidinecarbothioamide has been used in a variety of scientific research applications, including as a reagent for the detection of heavy metals, as a catalyst in organic synthesis, and as a tool for studying the mechanism of action of various biological processes. It has also been shown to have potential therapeutic applications for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)pyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-7-11(2)9-12(8-10)14-13(16)15-5-3-4-6-15/h7-9H,3-6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERFLBLBOPFTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethylphenyl)pyrrolidine-1-carbothioamide |
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